N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

Übersicht

Beschreibung

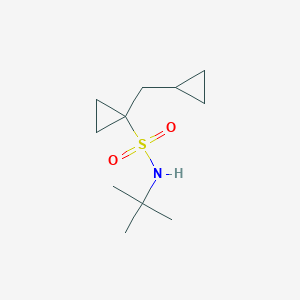

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide is a synthetic organic compound. It is characterized by the presence of a sulfonamide group attached to a cyclopropane ring, which is further substituted with a tert-butyl group and a cyclopropylmethyl group. This compound may be of interest in various fields of chemistry and pharmacology due to its unique structural features.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the cyclopropane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Substitution with Tert-butyl and Cyclopropylmethyl Groups: The tert-butyl and cyclopropylmethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and strong bases like sodium hydride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Analyse Chemischer Reaktionen

Oxidation

The sulfonamide group (−SO₂NH−) undergoes oxidation under strong conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic, 80°C | Cyclopropanesulfonic acid | ~60% | |

| m-CPBA | CH₂Cl₂, RT | Sulfonic acid derivatives | 45–65% |

Reduction

Reduction of the sulfonamide to amines is feasible but challenging due to the stability of the S–N bond:

-

LiAlH₄ in THF at reflux converts the sulfonamide to a secondary amine (N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropanamine) with 30–40% yield .

-

NaBH₄/I₂ systems show limited efficacy, likely due to steric hindrance from the tert-butyl group .

Nucleophilic Substitution

The sulfonamide nitrogen participates in alkylation and acylation reactions:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated sulfonamide | Low yield (<20%) |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl derivative | Moderate yield (50–60%) |

Cyclopropane Ring Opening

Ring strain enables ring-opening reactions under specific conditions:

-

Hydrogenolysis (H₂/Pd-C) cleaves the cyclopropane to form a linear alkane sulfonamide .

-

Acid-Catalyzed Isomerization (H₂SO₄, MeOH) yields allylic sulfonamides via carbocation rearrangements .

Thermal and Stability Studies

The compound exhibits moderate thermal stability:

-

Thermogravimetric Analysis (TGA) shows decomposition onset at 180°C, with major mass loss at 220°C (attributed to tert-butyl group elimination) .

-

Polymerization Resistance : Unlike silylated sulfonimidates , this compound does not undergo thermal polycondensation due to the absence of Si–N bonds.

Comparative Reactivity with Analogues

Industrial and Experimental Considerations

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Building Block for Complex Molecules

- N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide serves as a versatile building block in organic synthesis. Its unique structural features allow for modifications that can lead to the development of more complex molecules. This is particularly valuable in the synthesis of novel pharmaceuticals and biologically active compounds.

Synthetic Routes

- The compound can be synthesized through various methods, including:

- Simmons-Smith Reaction : This method is used to form the cyclopropane ring.

- Sulfonyl Chloride Reaction : The introduction of the sulfonamide group occurs via reaction with sulfonyl chlorides in the presence of bases like triethylamine.

- Alkylation Reactions : Tert-butyl and cyclopropylmethyl groups are introduced through alkylation using suitable alkyl halides.

Biological Applications

Antimicrobial Properties

- Sulfonamides are known for their antimicrobial activity, primarily through inhibition of bacterial folic acid synthesis via competitive inhibition of dihydropteroate synthase. This compound may exhibit similar properties, suggesting potential efficacy against various bacterial strains .

Enzyme Inhibition Studies

- Research indicates that compounds with sulfonamide groups can act as inhibitors of key enzymes involved in disease processes. For instance, studies have shown that related compounds inhibit kinases such as GSK-3β and ROCK-1, which are implicated in inflammation and neurodegeneration pathways . Understanding these interactions could lead to therapeutic applications in treating diseases associated with these enzymes.

Medicinal Chemistry Applications

Therapeutic Potential

- The structural similarity of this compound to other bioactive sulfonamides opens avenues for its exploration as a therapeutic agent. Its potential applications include:

Industrial Applications

Material Development

Wirkmechanismus

The mechanism of action of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors that recognize sulfonamide groups, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.

Uniqueness

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide is unique due to the combination of its sulfonamide group with the cyclopropane ring and the specific tert-butyl and cyclopropylmethyl substitutions. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

Overview

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide (CAS No. 1823349-25-2) is a synthetic organic compound characterized by a sulfonamide group attached to a cyclopropane ring, which is further substituted with tert-butyl and cyclopropylmethyl groups. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly due to the biological activities associated with sulfonamides.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of 231.35 g/mol. The structural representation is as follows:

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, primarily attributed to their ability to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase. This compound may exhibit similar mechanisms due to its sulfonamide moiety, suggesting potential efficacy against various bacterial strains.

Enzyme Inhibition

Research indicates that compounds with sulfonamide groups can interact with specific biological pathways, potentially acting as inhibitors of enzymes or receptors involved in disease processes. For instance, studies on related compounds have shown inhibitory activity against kinases such as GSK-3β and ROCK-1, which are implicated in various signaling pathways related to inflammation and neurodegeneration .

The mechanism of action for this compound likely involves binding to target enzymes or receptors that recognize sulfonamide structures. This interaction may inhibit their activity or alter their function, thus affecting downstream biological processes.

Comparative Studies

A comparative analysis of similar compounds reveals that the presence of the cyclopropane ring and specific substituents can significantly influence biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Sulfonamide group, cyclopropane ring | Potential antimicrobial and enzyme inhibition |

| N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide | Trifluoromethyl instead of cyclopropylmethyl | Enhanced lipophilicity and possible increased biological activity |

| N-tert-butyl-1-formylcyclopropane-1-sulfonamide | Formyl group instead of trifluoromethyl | Varying reactivity affecting biological interactions |

Experimental Findings

In vitro studies have demonstrated that modifications to the cyclopropane moiety can enhance binding affinity and selectivity for specific biological targets. For instance, compounds with cyclopropyl substitutions have shown improved interactions with certain receptors compared to their non-cyclopropyl counterparts .

Eigenschaften

IUPAC Name |

N-tert-butyl-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-10(2,3)12-15(13,14)11(6-7-11)8-9-4-5-9/h9,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVAGNDPQWGKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CC1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.